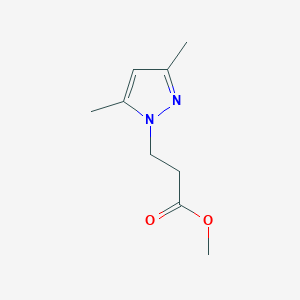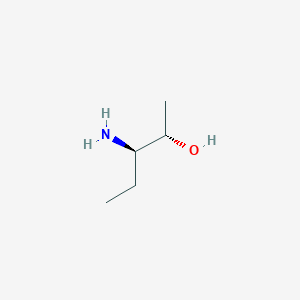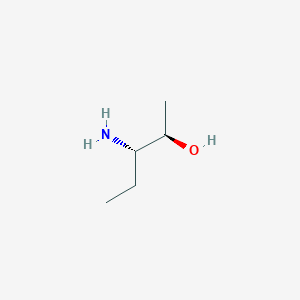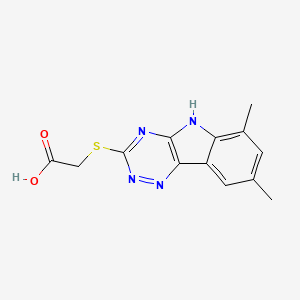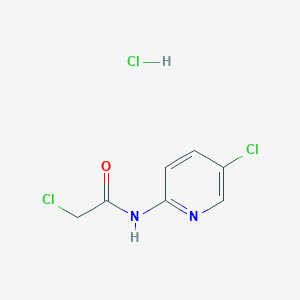
2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride
Vue d'ensemble
Description
2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride is a chemical compound with a molecular weight of 241.5 . It is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6Cl2N2O.ClH/c8-3-7(12)11-6-2-1-5(9)4-10-6;/h1-2,4H,3H2,(H,10,11,12);1H . This code provides a specific string of characters that represent the compound’s molecular structure.Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Research has demonstrated the application of compounds similar to 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride in synthesizing various heterocyclic compounds. For example, N-substituted 2-(diphenylthiophosphoryl)acetamides, containing pyridine fragments, have been synthesized and studied as extractants for Pd(II) ions from hydrochloric acid solutions (Turanov et al., 2017). Similarly, the reaction of 2-chloro-N-(3-oxoalkenyl)acetamides with various heteroaryl sulfanyl compounds led to the formation of pyridin-2(1H)-ones (Savchenko et al., 2020).
Synthesis of Metal Complexes
The compound has been utilized in the synthesis of new metal complexes. For instance, new tetradentate ligands, including 2-(2-mercaptoethylthio)-N-(pyridin-2-ylmethyl)acetamide, were synthesized for forming monomeric complexes with various metals (Al-jeboori et al., 2010).
Crystal and Molecular Structures
The compound's derivatives have been studied for their crystal and molecular structures. For instance, the crystalline compounds N-(5-chloro-2-hydroxy-phenyl)-acetamide were characterized by X-ray diffraction analysis, helping to understand supramolecular architectures and non-covalent interactions (Chi et al., 2018).
Fluorescent Probes for Metal Ions
Compounds derived from 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride have been used as fluorescent probes for metal ions. For example, certain imidazo[1,2-a]pyridine derivatives have shown efficiency as fluorescent probes for mercury ion in both acetonitrile and buffered aqueous solution (Shao et al., 2011).
Herbicide Antidotes
Some derivatives of 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride have been found to be strong herbicide antidotes. Functionalized 3-(substituted amino)thieno[2,3-b]pyridines bearing azidoacetamide and monothiooxamide fragments, starting from 2-chloro-N-(thieno[2,3-b]pyridine-3-yl)acetamides, demonstrated significant herbicidal antidote properties (Dotsenko et al., 2019).
NMR Study of Tautomerism
An NMR study of the tautomerism of 2-acylaminopyridines, including compounds similar to 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride, has been conducted. This study helps in understanding the molecular behavior of these compounds in various solvents (Katritzky & Ghiviriga, 1995).
Propriétés
IUPAC Name |
2-chloro-N-(5-chloropyridin-2-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O.ClH/c8-3-7(12)11-6-2-1-5(9)4-10-6;/h1-2,4H,3H2,(H,10,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORGKCJDLKAJQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC(=O)CCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-6,7-dihydrobenzo[d]thiazol-5(4H)-one](/img/structure/B3141595.png)


![4-[4-(Dimethylamino)-cis-styryl]-1-methylpyridinium](/img/structure/B3141621.png)
